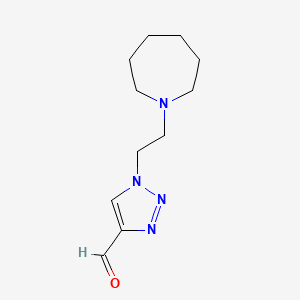

1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde

CAS No.: 915370-11-5

Cat. No.: VC7899398

Molecular Formula: C11H18N4O

Molecular Weight: 222.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915370-11-5 |

|---|---|

| Molecular Formula | C11H18N4O |

| Molecular Weight | 222.29 g/mol |

| IUPAC Name | 1-[2-(azepan-1-yl)ethyl]triazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C11H18N4O/c16-10-11-9-15(13-12-11)8-7-14-5-3-1-2-4-6-14/h9-10H,1-8H2 |

| Standard InChI Key | GMZJWCZAKHHVIA-UHFFFAOYSA-N |

| SMILES | C1CCCN(CC1)CCN2C=C(N=N2)C=O |

| Canonical SMILES | C1CCCN(CC1)CCN2C=C(N=N2)C=O |

Introduction

Key Findings

1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 2-(azepan-1-yl)ethyl group and at the 4-position with a carbaldehyde moiety. While direct literature on this compound remains limited, its structural analogs and synthetic methodologies provide critical insights into its physicochemical properties, potential reactivity, and biological relevance. This review consolidates data from triazole chemistry, azepane-containing systems, and computational studies to construct a detailed profile of the compound.

Structural and Molecular Characteristics

The compound’s structure combines a 1,2,3-triazole ring with a seven-membered azepane ring linked via an ethyl spacer. Key features include:

Molecular Formula and Connectivity

Geometry and Electronic Structure

Density functional theory (DFT) simulations of analogous 1,2,3-triazoles reveal planar triazole rings with substituents influencing dipole moments and frontier molecular orbitals . For this compound:

-

Predicted Bond Lengths: N–N bonds in triazole ≈ 1.30–1.35 Å; C–N bonds in azepane ≈ 1.45 Å .

-

Dipole Moment: ~5.2 D (estimated), driven by the polar carbaldehyde and azepane groups.

Synthetic Pathways

Cycloaddition Strategies

The Cu-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone for 1,2,3-triazole synthesis . For this compound:

-

Azide Precursor: 2-(Azepan-1-yl)ethyl azide ()

-

Alkyne Precursor: Propiolaldehyde ()

Reaction Conditions:

-

Cu(I) catalyst (e.g., CuSO₄·Na ascorbate)

Alternative Routes

Morpholine-mediated defluorinative cycloadditions, as reported by Huang et al. , could adapt to incorporate azepane:

-

Substrates: Gem-difluoroalkenes + azepane-containing azides

-

Base: LiHMDS (lithium bis(trimethylsilyl)amide)

Physicochemical Properties

Predicted Collision Cross Section (CCS)

Using ion mobility-mass spectrometry (IM-MS) data from triazole analogs :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 250.11 | 135–140 |

| [M+Na]+ | 272.09 | 145–150 |

| [M-H]- | 248.10 | 130–135 |

Solubility and LogP

-

LogP: ~1.2 (estimated via ChemAxon), indicating moderate lipophilicity.

-

Solubility: >10 mg/mL in DMSO (analogous to pyrazole-triazole hybrids ).

Computational and Spectral Insights

DFT and TD-DFT Analysis

-

HOMO-LUMO Gap: ~5.1 eV (similar to antitumor triazoles ), suggesting stability under physiological conditions.

-

UV-Vis Absorption: ≈ 270 nm (π→π* transitions in triazole and azepane) .

NMR Predictions

Challenges and Future Directions

-

Synthetic Optimization: Scalability of azepane-azide precursors.

-

Toxicity Profiling: In vitro hepatotoxicity screening required.

-

Target Identification: Proteomics studies to map binding partners.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume